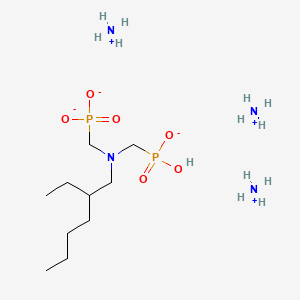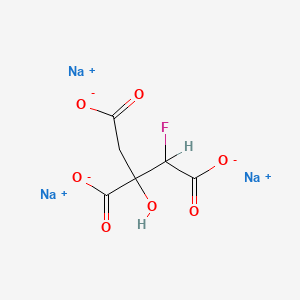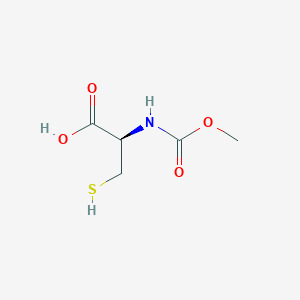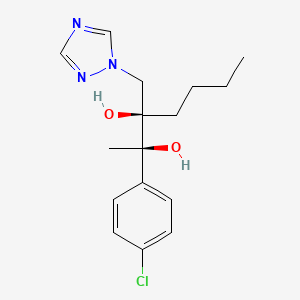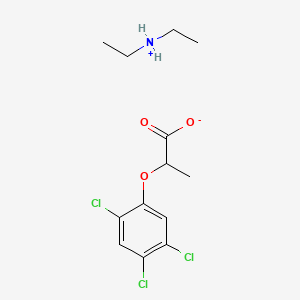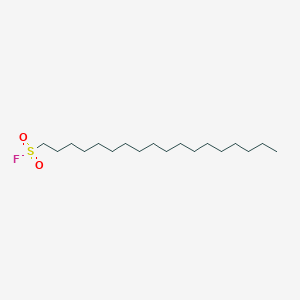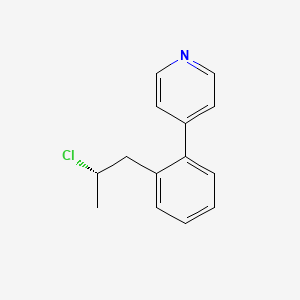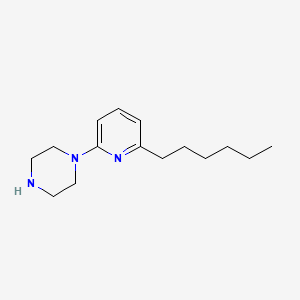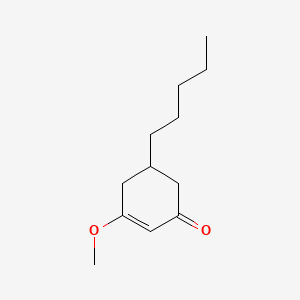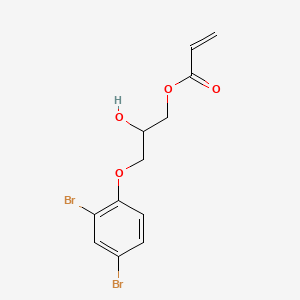
3-(2,4-Dibromophenoxy)-2-hydroxypropyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 296-603-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was created by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of EINECS 296-603-3 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
Industrial Production Methods: In industrial settings, the production of EINECS 296-603-3 is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: EINECS 296-603-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions of EINECS 296-603-3 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of EINECS 296-603-3 depend on the specific reagents and conditions used. These products are often intermediates for further chemical synthesis or final products for industrial applications .
Applications De Recherche Scientifique
EINECS 296-603-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions and as a starting material for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, it is investigated for its therapeutic potential and its role in drug development. In industry, it is used in the production of various commercial products .
Mécanisme D'action
The mechanism of action of EINECS 296-603-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in the compound’s observed effects. The detailed mechanism of action is studied to understand how the compound exerts its effects and to optimize its applications .
Comparaison Avec Des Composés Similaires
EINECS 296-603-3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. The comparison focuses on differences in reactivity, stability, and applications. This helps in understanding the distinct advantages and limitations of EINECS 296-603-3 .
List of Similar Compounds:- Amyl nitrite
- Bismuth tetroxide
- Mercurous oxide
- 4-Hydroxystyrene
- Perfluorobutyl ethyl trimethoxysilane
Conclusion
EINECS 296-603-3 is a versatile compound with significant applications in scientific research and industry Its preparation methods, chemical reactions, and mechanism of action are well-studied, making it a valuable compound for various fields
Propriétés
Numéro CAS |
92816-23-4 |
|---|---|
Formule moléculaire |
C12H12Br2O4 |
Poids moléculaire |
380.03 g/mol |
Nom IUPAC |
[3-(2,4-dibromophenoxy)-2-hydroxypropyl] prop-2-enoate |
InChI |
InChI=1S/C12H12Br2O4/c1-2-12(16)18-7-9(15)6-17-11-4-3-8(13)5-10(11)14/h2-5,9,15H,1,6-7H2 |
Clé InChI |
VZDQBADMMJDJES-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCC(COC1=C(C=C(C=C1)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



